tert-butyl 4-oxo-4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate
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Overview
Description
Tert-butyl 4-oxo-4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4’-piperidine]-1’-carboxylate is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-oxo-4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4’-piperidine]-1’-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For example, the reaction might involve the use of tert-butyl esters and piperidine derivatives, followed by cyclization and oxidation steps .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-oxo-4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert ketone groups to alcohols or other reduced forms.
Substitution: This can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols.
Scientific Research Applications
Tert-butyl 4-oxo-4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4’-piperidine]-1’-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: It can be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of tert-butyl 4-oxo-4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4’-piperidine]-1’-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. This interaction can modulate various biochemical processes, making it a valuable tool in research and therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic molecules and oxazepine derivatives. Examples are:
- Tert-butyl 4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,4’-piperidine]-4-carboxylate .
- 3-tert-Butyl-4-hydroxy-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine .
Uniqueness
The uniqueness of tert-butyl 4-oxo-4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4’-piperidine]-1’-carboxylate lies in its specific spirocyclic structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields requiring precise molecular interactions.
Properties
IUPAC Name |
tert-butyl 4-oxospiro[3,5-dihydro-1,5-benzoxazepine-2,4'-piperidine]-1'-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-17(2,3)24-16(22)20-10-8-18(9-11-20)12-15(21)19-13-6-4-5-7-14(13)23-18/h4-7H,8-12H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZJMWWHLZGBHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)NC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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